Stauntoside R
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Overview
Description
Stauntoside R is a steroidal glycoside isolated from the roots of Cynanchum stauntonii, a perennial medicinal herb from the Asclepiadaceae family. This compound is part of a group of natural products known for their diverse biological activities, including hypolipidemic and antitumor properties .
Preparation Methods
Stauntoside R can be extracted from the roots of Cynanchum stauntonii using a 95% ethanol extract. The isolation process involves extensive spectroscopic analyses, including 1D and 2D NMR, HRESI-MS, and chemical methods
Chemical Reactions Analysis
Stauntoside R undergoes various chemical reactions typical of steroidal glycosides. These reactions include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds or the steroidal backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Stauntoside R has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal glycosides and their derivatives.
Mechanism of Action
Stauntoside R exerts its effects through several molecular targets and pathways. It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory processes . This inhibition reduces the production of pro-inflammatory mediators like nitric oxide and prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Stauntoside R is unique among steroidal glycosides due to its specific structure and biological activities. Similar compounds include:
Stauntoside B: Another steroidal glycoside from Cynanchum stauntonii with anti-inflammatory properties.
Stauntoside L, M, and N: These compounds share structural similarities with this compound but differ in their specific biological activities.
Anhydrohirundigenin monothevetoside: A known C21 steroidal glycoside with distinct biological properties.
This compound stands out due to its potent inhibition of iNOS and COX-2, making it a valuable compound for anti-inflammatory research .
Properties
Molecular Formula |
C54H84O23 |
---|---|
Molecular Weight |
1101.2 g/mol |
IUPAC Name |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4R,5R,6R)-3-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C54H84O23/c1-23-45(74-38-18-33(62-7)46(24(2)68-38)75-39-19-34(63-8)47(25(3)69-39)77-51-43(59)42(58)41(57)35(20-55)73-51)32(56)17-37(67-23)76-48-26(4)70-52(44(60)49(48)64-9)71-29-14-15-53(5)28(16-29)11-12-30-31(53)13-10-27-21-65-54(6)40(27)36(22-66-54)72-50(30)61/h11,21,23-26,29-49,51-52,55-60H,10,12-20,22H2,1-9H3/t23-,24-,25+,26-,29+,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,51+,52+,53+,54+/m1/s1 |
InChI Key |
HCRHGKDIYYTQDK-MDVACGOHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4([C@H]5CCC6=CO[C@@]7([C@H]6[C@@H](CO7)OC(=O)[C@@H]5CC=C4C3)C)C)C)O)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6=COC7(C6C(CO7)OC(=O)C5CC=C4C3)C)C)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)OC |
Origin of Product |
United States |
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